REACTION_CXSMILES
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CC(C)([O-])C.[K+].CS(C)=O.CC[O:13][C:14]([C:16]1[C:22](=[O:23])[NH:21][C:19](=[S:20])[NH:18][CH:17]=1)=[O:15]>CO>[C:14]([C:16]1[C:22](=[O:23])[NH:21][C:19](=[S:20])[NH:18][CH:17]=1)([OH:15])=[O:13] |f:0.1|
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Name
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Quantity
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43.7 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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400 mL
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Type
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reactant
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Smiles
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CS(=O)C
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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CCOC(=O)C1=CNC(=S)NC1=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was slowly added dropwise to the solution
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Type
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CUSTOM
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Details
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the mixture was subjected to reaction at room temperature for 1 hour
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Duration
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1 h
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Type
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ADDITION
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Details
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was added to the reaction mixture
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Type
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FILTRATION
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Details
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the precipitate deposited was filtered
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Type
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DISSOLUTION
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Details
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The resultant precipitate was dissolved in water
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Type
|
ADDITION
|
Details
|
hydrochloric acid was added to this solution
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Name
|
|
Type
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product
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Smiles
|
C(=O)(O)C=1C(NC(NC1)=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 59% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |